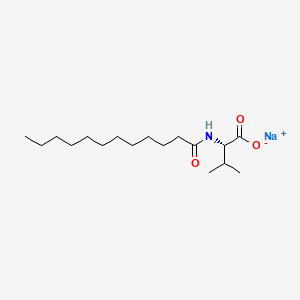

Sodium N-dodecanoyl-L-valinate

描述

Sodium N-dodecanoyl-L-valinate is a chiral surfactant derived from the amino acid valine. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is used in various applications, including as a surfactant in micellar electrokinetic chromatography and as a low-molecular-weight organogelator .

准备方法

Synthetic Routes and Reaction Conditions: Sodium N-dodecanoyl-L-valinate can be synthesized by reacting N-dodecanoyl-L-valine with sodium hydroxide. The reaction typically involves dissolving N-dodecanoyl-L-valine in an appropriate solvent, such as ethanol, and then adding an equivalent amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions: Sodium N-dodecanoyl-L-valinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives

科学研究应用

Chemical Applications

1.1 Surfactant in Micellar Electrokinetic Chromatography (MEKC)

SDVal is primarily utilized as a surfactant in micellar electrokinetic chromatography, which is crucial for the separation of chiral compounds. Its effectiveness in this role stems from its ability to form micelles that enhance the solubility of analytes, allowing for better resolution during separation processes. Studies have demonstrated that the inclusion of SDVal significantly improves the optical resolution of amino acids and other chiral molecules .

1.2 Organogelation

SDVal has been investigated as a low-molecular-weight organogelator (LMOG). Research indicates that it can form stable organogels, which are useful in drug delivery systems due to their ability to encapsulate hydrophobic drugs. The gelation properties of SDVal have been explored in various solvents, showing promising results for applications in pharmaceuticals .

Biological Applications

2.1 Protein-Ligand Interactions

In biological research, SDVal is employed to study protein-ligand interactions and membrane protein behavior. Its surfactant properties facilitate the solubilization of membrane proteins, which is essential for understanding their functions and interactions with ligands.

2.2 Drug Delivery Systems

The compound's ability to form stable micelles makes it a candidate for drug delivery systems. The encapsulation of hydrophobic drugs within these micelles enhances their bioavailability and therapeutic efficacy. Studies have indicated that SDVal can improve the pharmacokinetics of certain drugs by providing a stable delivery mechanism .

Industrial Applications

3.1 Cosmetics and Personal Care Products

Due to its surfactant properties, SDVal is utilized in the formulation of cosmetics and personal care products. Its amphiphilic nature allows it to function effectively as an emulsifier, stabilizing formulations and improving product texture.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Micellar Electrokinetic Chromatography | Used for chiral separation of compounds |

| Biology | Protein-Ligand Interactions | Solubilizes membrane proteins for interaction studies |

| Medicine | Drug Delivery Systems | Forms stable micelles for encapsulating hydrophobic drugs |

| Industry | Cosmetics | Functions as an emulsifier in cosmetic formulations |

Case Study 1: Optical Resolution Enhancement

A study published in Electrophoresis demonstrated that using sodium N-dodecanoyl-L-valinate significantly improved the optical resolution of phenylthiohydantion-DL-amino acids during MEKC. The results indicated a marked increase in separation efficiency compared to traditional methods without surfactants .

Case Study 2: Organogel Formation

Research published in Nature explored the organogelation capabilities of SDVal derivatives. The study found that these compounds could form stable gels in both polar and non-polar solvents, highlighting their potential use in drug delivery applications where controlled release is critical .

Case Study 3: Biocompatibility in Drug Delivery

A recent investigation into the biocompatibility of SDVal-based organogels revealed that they exhibit low toxicity while effectively delivering therapeutic agents. This study supports the use of SDVal in developing safer drug delivery systems compared to conventional surfactants .

作用机制

The mechanism of action of sodium N-dodecanoyl-L-valinate involves its ability to self-assemble into micelles or organogels. These structures can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with molecular targets through hydrophobic and electrostatic interactions, facilitating the delivery of active ingredients in pharmaceutical and cosmetic formulations .

相似化合物的比较

- Sodium N-dodecanoyl-L-leucinate

- Sodium N-dodecanoyl-L-phenylalaninate

- Sodium N-dodecanoyl-L-prolinate

Comparison: Sodium N-dodecanoyl-L-valinate is unique due to its specific amino acid derivative, valine, which imparts distinct chiral properties and amphiphilic behavior. Compared to similar compounds, it may exhibit different micellar and organogelation properties, making it suitable for specific applications in chiral separations and drug delivery .

生物活性

Sodium N-dodecanoyl-L-valinate is a fatty acid acylated amino acid that has garnered attention for its potential biological activities, particularly in drug delivery systems and as a modulator of various physiological processes. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₇H₃₂NNaO₃

- CAS Number : 37869-33-3

- Molecular Weight : 303.44 g/mol

This compound is derived from the amino acid valine and is acylated with a dodecanoyl group, enhancing its lipophilicity and solubility in various environments.

The biological activity of this compound can be attributed to its ability to form micelles and enhance the solubility of poorly soluble drugs. This property allows it to facilitate the oral delivery of peptides and other therapeutic agents by improving their absorption in the gastrointestinal tract .

Key Mechanisms:

- Micelle Formation : this compound can form mixed micelles with other compounds, which aids in solubilizing hydrophobic drugs.

- Enhanced Absorption : Studies indicate that formulations containing this compound can reduce inter-subject variability in drug absorption, making it a valuable component in pharmacological formulations .

Biological Activities

This compound exhibits several biological activities:

- Anti-inflammatory Effects : Research indicates that fatty acid acylated amino acids can modulate inflammatory responses, potentially acting as anti-inflammatory agents .

- Quorum Sensing Modulation : It has been suggested that related compounds may influence bacterial quorum sensing, impacting biofilm formation and virulence factor production in pathogens like Pseudomonas aeruginosa .

- Drug Delivery Applications : Its role in enhancing the bioavailability of therapeutic peptides has been documented, particularly in formulations aimed at improving the delivery of GLP-1 peptides for metabolic disorders .

Case Study 1: Oral Peptide Delivery

A study investigated the use of this compound in oral formulations containing GLP-1 peptides. The results demonstrated significant improvements in peptide solubility and bioavailability, suggesting its potential for treating conditions such as diabetes .

Case Study 2: Cannabinoid Formulations

Another investigation focused on cannabinoid-based compositions where this compound was included to reduce absorption variability. The study reported a decrease in variability from 84% to 41% when this compound was used, highlighting its effectiveness in enhancing drug delivery systems .

Data Table

属性

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21;/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21);/q;+1/p-1/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWBTMYWRIIMEJ-NTISSMGPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191302 | |

| Record name | N-Dodecanoyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37869-33-3 | |

| Record name | N-Dodecanoyl valinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037869333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecanoyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。